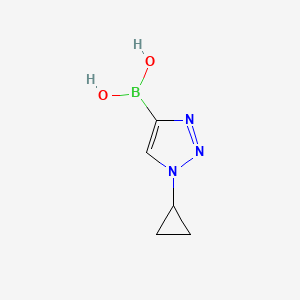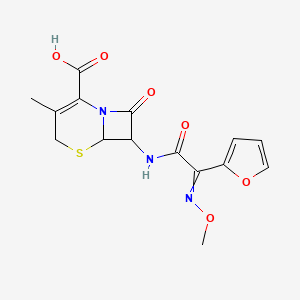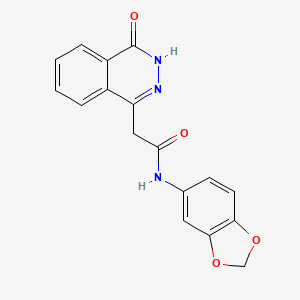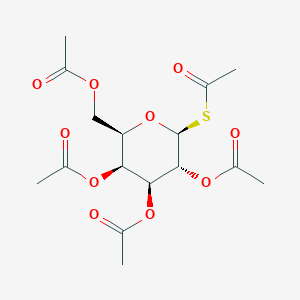![molecular formula C24H32N6O2 B14093875 N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide CAS No. 6342-32-1](/img/structure/B14093875.png)
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hexanediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 60°C
- Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form N-oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Oxidation: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide N-oxide
Reduction: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylamino]hexanediamide
Substitution: Nitrated or halogenated derivatives of the original compound
Applications De Recherche Scientifique
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism by which N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaminobenzaldehyde: A simpler analog with similar electronic properties but lacking the hexanediamide backbone.
Michler’s ketone (bis[4-(dimethylamino)phenyl]methanone): Shares the dimethylamino-phenyl structure but differs in the central functional group.
Propriétés
Numéro CAS |
6342-32-1 |
|---|---|
Formule moléculaire |
C24H32N6O2 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide |
InChI |
InChI=1S/C24H32N6O2/c1-29(2)21-13-9-19(10-14-21)17-25-27-23(31)7-5-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(3)4/h9-18H,5-8H2,1-4H3,(H,27,31)(H,28,32)/b25-17-,26-18- |
Clé InChI |
LZDPNPOQTNNHAC-MFYXSQMNSA-N |
SMILES isomérique |
CN(C1=CC=C(C=C1)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)

![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)
